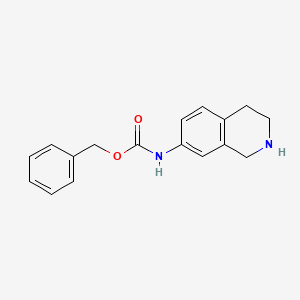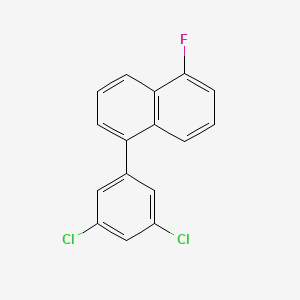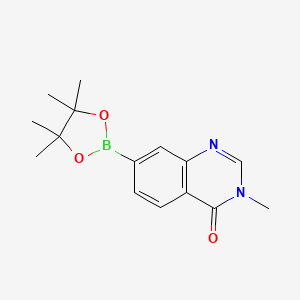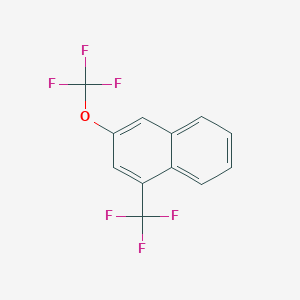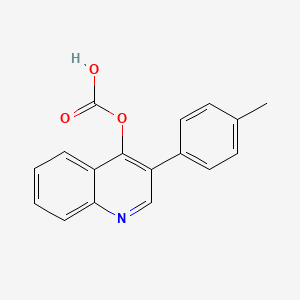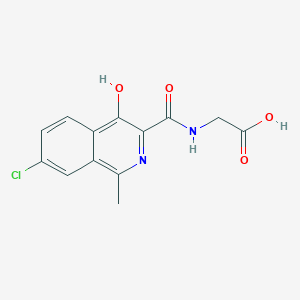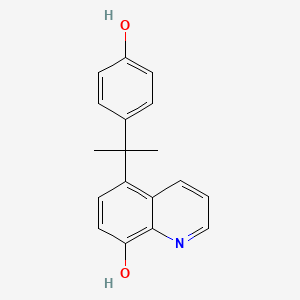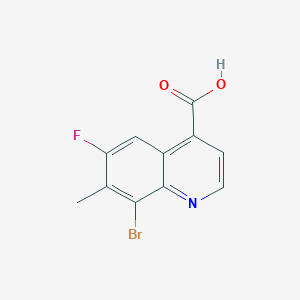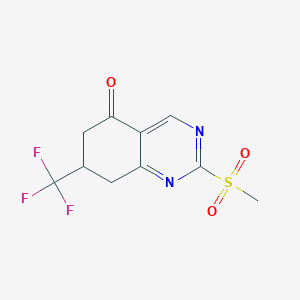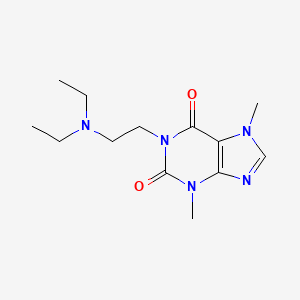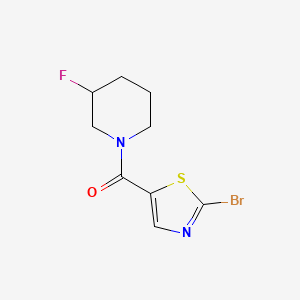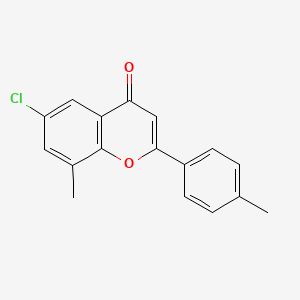
6-Chloro-8-methyl-2-(p-tolyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-8-methyl-2-(p-tolyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromenones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methyl-2-(p-tolyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Example Reaction:
Starting Materials: 6-Chloro-2-hydroxyacetophenone, p-tolualdehyde, and a suitable acid catalyst (e.g., sulfuric acid).
Reaction Conditions: The reaction mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-8-methyl-2-(p-tolyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Halogen substitution reactions, particularly involving the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromenones with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or photostability.
Wirkmechanismus
The mechanism of action of 6-Chloro-8-methyl-2-(p-tolyl)-4H-chromen-4-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or bind to receptors, altering cellular signaling and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: A natural compound with a similar chromenone structure, known for its anticoagulant properties.
Warfarin: A synthetic derivative of coumarin, used as an anticoagulant medication.
4-Hydroxycoumarin: Another coumarin derivative with anticoagulant activity.
Uniqueness
6-Chloro-8-methyl-2-(p-tolyl)-4H-chromen-4-one is unique due to the presence of specific substituents (chlorine, methyl, and p-tolyl groups) that may confer distinct chemical and biological properties compared to other chromenones. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
88952-84-5 |
|---|---|
Molekularformel |
C17H13ClO2 |
Molekulargewicht |
284.7 g/mol |
IUPAC-Name |
6-chloro-8-methyl-2-(4-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C17H13ClO2/c1-10-3-5-12(6-4-10)16-9-15(19)14-8-13(18)7-11(2)17(14)20-16/h3-9H,1-2H3 |
InChI-Schlüssel |
GNYHZLHJLBYXLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



